RUNX1–CBFβ-SMMHC Protein–Protein Interaction Inhibition: Target Compound vs. Thiazolo[5,4-b]pyridine PI3K Inhibitors
The target compound was identified as an inhibitor of the RUNX1 Runt domain–CBFβ-SMMHC interaction with an IC50 of 100 µM [1]. In contrast, a panel of 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine derivatives optimized for PI3Kα inhibition (e.g., compound 19a, IC50 = 3.6 nM) showed no reported activity against this protein–protein interaction [2]. This functional divergence demonstrates that the target compound occupies a distinct biological profile space not covered by kinase-focused analogs, making it a preferred choice for transcriptional complex disruption assays.
| Evidence Dimension | Inhibition of RUNX1 Runt domain–CBFβ-SMMHC protein–protein interaction |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10^5 nM (100 µM) [1] |
| Comparator Or Baseline | PI3Kα-optimized thiazolo[5,4-b]pyridine analog 19a: no activity reported against RUNX1–CBFβ-SMMHC; PI3Kα IC50 = 3.6 nM [2] |
| Quantified Difference | >27,000-fold selectivity shift from PI3Kα inhibition to RUNX1 PPI inhibition |
| Conditions | Biochemical assay, pH 7.4, 23°C; RUNX1 Runt domain and CBFβ-SMMHC recombinant proteins [1] |
Why This Matters
For researchers studying core-binding factor leukemia or RUNX1-mediated transcription, the compound provides a starting point for probe development that is mechanistically orthogonal to kinase inhibitor chemotypes, reducing confounding polypharmacology in cellular models.
- [1] BindingDB BDBM30644. 5-ethyl-N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)thiophene-2-sulfonamide. IC50: 1.00E+5 nM (RUNX1 Runt domain–CBFβ-SMMHC). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30644 View Source
- [2] Xia L, Zhang Y, Zhang J, Lin S, Zhang K, Tian H, Dong Y, Xu H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020; 25(20):4630. Compound 19a: PI3Kα IC50 = 3.6 nM. View Source
